2-Bromo-4-(methylsulfanyl)aniline hydrochloride
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Overview
Description
2-Bromo-4-(methylsulfanyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, a methylsulfanyl group, and an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylsulfanyl)aniline hydrochloride typically involves the bromination of 4-(methylsulfanyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(methylsulfanyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aniline moiety.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with other nucleophiles.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halogenated derivatives of this compound.
Nucleophilic Substitution: Products include various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-(methylsulfanyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methylsulfanyl)aniline hydrochloride depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the aniline moiety activates the aromatic ring, making it more susceptible to electrophilic attack. The bromine atom and methylsulfanyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but with a methyl group instead of a methylsulfanyl group.
4-Bromo-2-(trifluoromethyl)aniline hydrochloride: Contains a trifluoromethyl group instead of a methylsulfanyl group.
Uniqueness
2-Bromo-4-(methylsulfanyl)aniline hydrochloride is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H9BrClNS |
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Molecular Weight |
254.58 g/mol |
IUPAC Name |
2-bromo-4-methylsulfanylaniline;hydrochloride |
InChI |
InChI=1S/C7H8BrNS.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H |
InChI Key |
RAKNRNBNVSBQIT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)Br.Cl |
Origin of Product |
United States |
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